Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate
Description
Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate (CAS 55617-85-1) is the dimethylammonium salt of 2-(2,4,5-trichlorophenoxy)propionic acid (2,4,5-TCPPA), a phenoxypropionic herbicide also known as Silvex . Its molecular formula is C₁₁H₁₄Cl₃NO₃, with a molecular weight of 314.59 g/mol. The compound’s ammonium salt formulation enhances water solubility compared to its acid or ester counterparts, making it suitable for foliar applications in agriculture. As a trichlorophenoxy derivative, it shares structural and functional similarities with other phenoxy herbicides but is distinguished by its cationic form and impurity profile under specific conditions .
Properties
CAS No. |
55617-85-1 |
|---|---|
Molecular Formula |
C11H14Cl3NO3 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
dimethylazanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C2H7N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3-2/h2-4H,1H3,(H,13,14);3H,1-2H3 |
InChI Key |
IOLPQKZYGWAYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C[NH2+]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include dichlorophenoxy variants, ester derivatives, and ammonium salts with differing cations. A comparative analysis is summarized below:
Table 1: Comparative Properties of Dimethylammonium 2-(2,4,5-TCP)propionate and Analogs
Key Observations:
Chlorination Impact: The trichlorophenoxy group (3 Cl atoms) in the target compound enhances herbicidal potency compared to dichlorophenoxy analogs (2 Cl atoms) like dimethylammonium 2-(2,4-DCP)propionate (CAS 53404-32-3). However, trichloro derivatives carry higher risks of forming toxic impurities like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) under thermal degradation .
Formulation Differences: Ammonium salts (e.g., dimethylammonium, methylammonium) improve water solubility, enabling rapid absorption in plants. In contrast, ester forms like fenoprop-butyl (CAS 13557-98-7) are lipophilic, favoring cuticular penetration and prolonged soil activity . The dimethylammonium cation in the target compound likely offers superior solubility compared to methylammonium analogs (e.g., CAS 19198-58-4) due to increased ionic character .
Impurity Profiles: Pyrolysis of sodium 2-(2,4,5-TCP)propionate—a precursor to Sylvex—generates trace TCDD, though at lower yields than 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) synthesis . This suggests analogous trichlorophenoxypropionates, including the dimethylammonium salt, may pose similar risks under extreme conditions.
Toxicity and Regulatory Considerations
- Dioxin Contamination: Trichlorophenoxypropionates are scrutinized for dioxin impurities. While the dimethylammonium salt’s synthesis pathway may mitigate TCDD formation compared to 2,4,5-T, regulatory frameworks still classify it as high-risk .
- Comparative Toxicity : Dichloro analogs (e.g., CAS 53404-32-3) are generally less toxic but may require higher application rates, offsetting safety advantages .
Biological Activity
Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as fenoprop (or 2,4,5-TP), is a phenoxy herbicide and plant growth regulator that has garnered attention due to its biological activity and potential environmental impacts. This article provides a comprehensive overview of its biological activity, mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
Fenoprop is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClO
- Molecular Weight : 296.54 g/mol
The compound is an analog of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), differing by the propionate side chain which enhances its herbicidal properties. The presence of three chlorine atoms in its structure contributes to its biological activity and toxicity.
Fenoprop mimics the plant growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in target plants. This auxin-like activity causes rapid cell division and elongation, resulting in abnormal growth patterns that ultimately lead to plant death. The specific mechanism involves:
- Auxin Receptor Binding : Fenoprop binds to auxin receptors in plants, triggering a cascade of physiological responses.
- Disruption of Growth Regulation : The compound disrupts normal growth regulation processes, leading to hyperplasia and other growth abnormalities.
Herbicidal Activity
Fenoprop exhibits significant herbicidal activity against a variety of broadleaf weeds. Its efficacy is influenced by several factors including:
- Application Rate : Effective concentrations typically range from 0.5 to 1.5 kg/ha.
- Environmental Conditions : Temperature and moisture levels can affect absorption and translocation within plants.
Toxicological Profile
The toxicity of fenoprop varies across species. Key findings include:
Symptoms of toxicity include:
- Neurological effects such as ataxia and reduced motor activity.
- Histopathological changes in the liver and kidneys after exposure .
Case Studies
- Agricultural Exposure : A cohort study indicated an increased incidence of congenital anomalies among populations exposed to fenoprop during agricultural applications. Notably, neural tube defects were reported following maternal exposure during early pregnancy .
- Ecotoxicological Impact : Research has shown that fenoprop can lead to significant ecological disturbances when it enters aquatic environments through runoff. Its persistence in water bodies poses risks to aquatic life .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
